Disodium monofluorophosphate-calcium carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

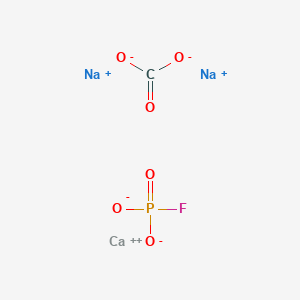

Disodium Monofluorophosphate-Calcium Carbonate is a chemical compound that has been widely used in various fields of scientific research. It is a white, odorless, and tasteless powder that is commonly used in dentistry, medicine, and chemistry. Disodium Monofluorophosphate-Calcium Carbonate is a combination of two chemicals: Disodium Monofluorophosphate (Na2PO3F) and Calcium Carbonate (CaCO3).

Wirkmechanismus

Disodium Monofluorophosphate-Calcium Carbonate works by releasing fluoride ions when it comes into contact with water. These fluoride ions then react with the enamel of the teeth to form a protective layer that prevents the formation of dental caries. Disodium Monofluorophosphate-Calcium Carbonate also helps to strengthen the teeth by promoting the remineralization of the enamel.

Biochemical and Physiological Effects

Disodium Monofluorophosphate-Calcium Carbonate has several biochemical and physiological effects. It helps to prevent dental caries by inhibiting the growth of bacteria that cause tooth decay. It also helps to strengthen the teeth by promoting the remineralization of the enamel. Disodium Monofluorophosphate-Calcium Carbonate has been shown to be safe for use in humans and has no adverse effects on the body.

Vorteile Und Einschränkungen Für Laborexperimente

Disodium Monofluorophosphate-Calcium Carbonate has several advantages for use in lab experiments. It is readily available, inexpensive, and easy to use. It is also stable under normal laboratory conditions and has a long shelf life. However, Disodium Monofluorophosphate-Calcium Carbonate has some limitations for use in lab experiments. It is a relatively weak source of fluoride and may not be suitable for experiments that require high concentrations of fluoride.

Zukünftige Richtungen

There are several future directions for research on Disodium Monofluorophosphate-Calcium Carbonate. One area of research is the development of new methods for the synthesis of Disodium Monofluorophosphate-Calcium Carbonate that are more efficient and environmentally friendly. Another area of research is the study of the effects of Disodium Monofluorophosphate-Calcium Carbonate on the human body, including its potential effects on bone health and the immune system. Additionally, research could be conducted on the use of Disodium Monofluorophosphate-Calcium Carbonate as a potential treatment for certain medical conditions.

Conclusion

In conclusion, Disodium Monofluorophosphate-Calcium Carbonate is a chemical compound that has several scientific research applications. It is synthesized by the reaction between Disodium Monofluorophosphate and Calcium Carbonate and works by releasing fluoride ions when it comes into contact with water. Disodium Monofluorophosphate-Calcium Carbonate has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on Disodium Monofluorophosphate-Calcium Carbonate, including the development of new synthesis methods and the study of its effects on the human body.

Synthesemethoden

Disodium Monofluorophosphate-Calcium Carbonate is synthesized by the reaction between Disodium Monofluorophosphate and Calcium Carbonate. The reaction is as follows:

Disodium monofluorophosphate-calcium carbonate + CaCO3 → CaNaPO4F + CO2

The reaction takes place at a temperature of 1000°C and is carried out in the presence of a reducing agent such as carbon. The resulting product is then cooled and ground to a fine powder.

Wissenschaftliche Forschungsanwendungen

Disodium Monofluorophosphate-Calcium Carbonate has several scientific research applications. It is commonly used in dentistry as a component of toothpaste and mouthwash. It is also used in medicine as a source of fluoride for the prevention of dental caries. Disodium Monofluorophosphate-Calcium Carbonate is also used in chemistry as a reagent for the determination of phosphate in various samples.

Eigenschaften

CAS-Nummer |

141788-28-5 |

|---|---|

Produktname |

Disodium monofluorophosphate-calcium carbonate |

Molekularformel |

CCaFNa2O6P |

Molekulargewicht |

244.04 g/mol |

IUPAC-Name |

calcium;disodium;fluoro-dioxido-oxo-λ5-phosphane;carbonate |

InChI |

InChI=1S/CH2O3.Ca.FH2O3P.2Na/c2-1(3)4;;1-5(2,3)4;;/h(H2,2,3,4);;(H2,2,3,4);;/q;+2;;2*+1/p-4 |

InChI-Schlüssel |

AJAQVYIHGIOBTK-UHFFFAOYSA-J |

SMILES |

C(=O)([O-])[O-].[O-]P(=O)([O-])F.[Na+].[Na+].[Ca+2] |

Kanonische SMILES |

C(=O)([O-])[O-].[O-]P(=O)([O-])F.[Na+].[Na+].[Ca+2] |

Synonyme |

disodium monofluorophosphate-calcium carbonate MFP-Ca |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)

![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)

![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)

![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)